2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core substituted with chlorophenyl, dimethoxyphenethyl, and dimethyl groups
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. One common synthetic route involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the rearrangement and coupling reactions.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-7-(3,4-dimethoxyphenethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the chlorophenyl group but has a different core structure and functional groups.
[1,2,4]triazolo[1,5-a]pyridines: These compounds have a similar triazolo core but differ in their substitution patterns and specific functional groups.
The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C25H24ClN5O2 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-10-[2-(3,4-dimethoxyphenyl)ethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H24ClN5O2/c1-15-16(2)30(12-11-17-5-10-20(32-3)21(13-17)33-4)24-22(15)25-28-23(29-31(25)14-27-24)18-6-8-19(26)9-7-18/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
DKVFOESVNFLWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Cl)CCC5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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